molecular formula C3H5F3O B1588066 (S)-1,1,1-Trifluoro-2-propanol CAS No. 3539-97-7

(S)-1,1,1-Trifluoro-2-propanol

Cat. No.: B1588066
CAS No.: 3539-97-7
M. Wt: 114.07 g/mol
InChI Key: GILIYJDBJZWGBG-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,1,1-Trifluoro-2-propanol (CAS: 3539-97-7) is a chiral fluorinated alcohol with the molecular formula C₃H₅F₃O and a molecular weight of 114.07 g/mol . It is characterized by a trifluoromethyl group (-CF₃) attached to the chiral carbon, conferring unique physicochemical properties such as high polarity, low boiling point (67.0±35.0°C), and a density of 1.235 g/cm³ at 20°C . This compound is synthesized via asymmetric catalytic hydrogenation of 1,1,1-trifluoroacetone using chiral Ru catalysts (e.g., RuCl(S,S)-Tsdpen), achieving enantiomeric excess (ee) values up to 97% . Enzymatic methods using alcohol dehydrogenases (e.g., CpSADH, ReSADH) or carbonyl reductases also yield high-purity (S)-enantiomers .

Its primary applications include use as a chiral building block in pharmaceuticals and agrochemicals, leveraging its high solubility in water and organic solvents .

Preparation Methods

Biocatalytic Reduction of 1,1,1-Trifluoroacetone

One of the most prominent and industrially viable methods for preparing (S)-1,1,1-trifluoro-2-propanol is the enantioselective reduction of 1,1,1-trifluoroacetone using microorganisms or isolated enzymes such as alcohol dehydrogenases (ADHs).

Microbial Reduction Using Whole Cells

  • Methodology: Specific microorganisms capable of stereoselectively reducing the carbonyl group of 1,1,1-trifluoroacetone to the corresponding (S)-alcohol are employed. The reaction is conducted by suspending the microorganism in an aqueous medium, adding 1,1,1-trifluoroacetone at concentrations between 0.05% to 3% (w/v), and maintaining the reaction at temperatures ranging from 5°C to 40°C and pH 4.0 to 10.0.
  • Enzyme Activity: The microorganisms inherently express enzymes such as alcohol dehydrogenase or carbonyl reductase, which catalyze the reduction.
  • Cofactor Regeneration: NAD(P)H, the coenzyme required for reduction, is regenerated in situ by the microorganism's own dehydrogenase activity, often using glucose as a substrate, eliminating the need for external coenzyme addition.
  • Advantages: This method achieves high optical purity (up to 99% enantiomeric excess) and high yield, suitable for industrial scale production without the need for genetically modified organisms or heat-treated cells.
  • Example Microorganism Parameters:
Parameter Range/Value
Microorganism density 10^7 to 10^11 cfu/mL
1,1,1-Trifluoroacetone concentration 0.05% to 3% (w/v)
Reaction temperature 5°C to 40°C
pH range 4.0 to 10.0
Optical purity (ee) ≥ 99%

This method was developed to overcome limitations of previous biocatalytic processes that required genetically engineered strains or heat treatment and large microorganism amounts, making it more practical and economical for industrial use.

Use of Baker's Yeast

  • Commercially available dried baker's yeast has been shown to reduce 1,1,1-trifluoroacetone to this compound with enantiomeric excess ranging from 93% to 99%.
  • This method is simpler but may offer slightly lower optical purity compared to specialized microorganisms or isolated enzymes.

Enzymatic Reduction Using Isolated Alcohol Dehydrogenases

  • Enzymes such as alcohol dehydrogenases, either in their native hosts or expressed recombinantly (e.g., in E. coli), catalyze the asymmetric reduction of 1,1,1-trifluoroacetone.
  • Resting whole cells or crude cell extracts can be used, with the latter requiring an external cofactor regeneration system.
  • This approach allows for controlled reaction conditions and potentially higher selectivity but may involve more complex enzyme preparation.

Chemical Synthesis Methods

Chemical synthetic routes provide alternative methods for preparing this compound, often involving asymmetric hydrogenation or reduction steps.

Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

  • This method involves the use of chiral catalysts to asymmetrically hydrogenate 1,1,1-trifluoroacetone to the (S)-alcohol.
  • It can produce enantiomerically pure this compound suitable for pharmaceutical intermediates.
  • The method was described in patents and literature, highlighting its potential for large-scale production with high enantiomeric purity.

Chemical Reduction Using Lithium Aluminium Hydride (LiAlH4)

  • A direct chemical reduction of 1,1,1-trifluoropropan-2-one with lithium aluminium hydride in tetrahydrofuran or diethyl ether at 0–20°C for 2 hours yields 1,1,1-trifluoropropan-2-ol.
  • This method is efficient with a reported yield of 99%, but it produces racemic mixtures without enantiomeric control.
  • The product is typically used as a racemate unless followed by chiral resolution steps.

Typical Reaction Conditions and Yield:

Reagent Conditions Yield (%) Notes
Lithium aluminium hydride 0–20°C, 2 hours 99 Produces racemic mixture
1,1,1-Trifluoroacetone + Chiral catalyst Asymmetric hydrogenation, variable High Produces (S)-enantiomer with high ee
Microbial reduction 5–40°C, pH 4–10, glucose substrate High High optical purity (≥99% ee)

Comparative Analysis of Preparation Methods

Method Optical Purity (ee) Yield Scalability Complexity Industrial Viability
Microbial Reduction (Specific Microorganisms) ≥ 99% High High Moderate Excellent
Baker's Yeast Reduction 93–99% Moderate to High Moderate Low Good
Enzymatic Reduction (Isolated ADHs) High Moderate Moderate High Good
Asymmetric Hydrogenation High High High High Good
Resolution of Alkoxy-Acid Very High Low Low Very High Poor
Chemical Reduction (LiAlH4) Racemic Very High High Low Moderate

Summary and Industrial Implications

  • The biocatalytic reduction using specific naturally occurring microorganisms represents the most promising industrial method for producing this compound with high enantiomeric purity and yield.
  • This method benefits from mild reaction conditions, in situ coenzyme regeneration, and avoidance of genetically modified organisms, making it cost-effective and scalable.
  • Chemical methods such as asymmetric hydrogenation provide an alternative with high purity but require sophisticated catalysts and conditions.
  • Direct chemical reduction methods are efficient but yield racemic mixtures, necessitating additional resolution steps for chiral purity.
  • The choice of method depends on the balance between desired optical purity, production scale, cost, and process complexity.

Chemical Reactions Analysis

Types of Reactions: (S)-1,1,1-Trifluoro-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (S)-1,1,1-Trifluoro-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned, the reduction of (S)-1,1,1-Trifluoro-2-propanone yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (S)-1,1,1-Trifluoro-2-chloropropane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: (S)-1,1,1-Trifluoro-2-propanone

    Reduction: this compound

    Substitution: (S)-1,1,1-Trifluoro-2-chloropropane

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

(S)-1,1,1-Trifluoro-2-propanol serves as a crucial building block for synthesizing various fluorinated organic compounds. Its unique trifluoromethyl group enhances reactivity and stability, making it valuable in developing new materials and pharmaceuticals. The compound's ability to participate in various chemical reactions allows chemists to create complex structures with enhanced properties.

Table 1: Comparison of this compound with Similar Compounds

CompoundFunctional GroupUnique Properties
This compoundHydroxyl & TrifluoromethylHigh lipophilicity and hydrogen bonding potential
1,1,1-Trifluoro-2-propanoneKetoneMore reactive due to absence of hydroxyl group
2,2,2-TrifluoroethanolHydroxylShorter carbon chain affects physical properties
1,1,1-Trifluoro-2-chloropropaneChlorineAltered reactivity compared to the alcohol

Biological Applications

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its structure allows it to mimic biological molecules, facilitating studies on how enzymes interact with substrates.

Therapeutic Potential

The compound has been explored for its potential in drug development. Its trifluoromethyl group can enhance metabolic stability and bioavailability of therapeutic agents. Preliminary studies indicate that this compound may act as an ion channel modulator , affecting neurotransmitter systems critical for neuronal signaling. This property suggests potential applications in treating neurological disorders such as dementia and depression .

Industrial Applications

This compound is also significant in industrial applications. It is used in the production of specialty chemicals and agrochemicals. Its role as a solvent in various industrial processes highlights its versatility and importance in chemical manufacturing.

Case Studies

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated the successful use of this compound as an intermediate in synthesizing fluorinated pharmaceuticals. The compound's unique properties allow for the development of drugs with improved efficacy and reduced side effects.

Case Study 2: Enzyme Mechanism Investigation

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively alter enzyme activity by mimicking natural substrates, providing insights into potential therapeutic targets.

Mechanism of Action

The mechanism of action of (S)-1,1,1-Trifluoro-2-propanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the delivery and efficacy of therapeutic agents. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-1,1,1-Trifluoro-2-propanol

  • Structural Relationship : Enantiomer of the (S)-form.
  • Synthesis : Produced using alcohol dehydrogenase PfODH or modified enzymatic pathways .
  • Physical Properties : Shares identical molecular weight and boiling point with the (S)-enantiomer but exhibits opposite optical rotation.
  • Applications : Less commonly used in industrial settings due to preferential demand for (S)-configured intermediates in drug synthesis .

Racemic 1,1,1-Trifluoro-2-propanol (CAS: 374-01-6)

  • Structural Relationship : Equimolar mixture of (S)- and (R)-enantiomers.
  • Physical Properties : Similar boiling point (79°C ) and density but lacks chiral specificity .
  • Synthesis : Conventional hydrogenation of 1,1,1-trifluoroacetone without chiral catalysts.
  • Applications: Cost-effective for non-stereoselective reactions but unsuitable for asymmetric synthesis .

2,2,2-Trifluoroethanol (CAS: 75-89-8)

  • Structural Relationship : Shorter carbon chain (C₂H₃F₃O) with -CF₃ on the terminal carbon.
  • Physical Properties :
    • Molecular weight: 100.04 g/mol
    • Boiling point: 73–74°C
    • Acidity: Higher acidity (pKa ~ 12.4 ) due to stronger electron-withdrawing effects of -CF₃ .
  • Applications : Solvent in peptide synthesis and NMR spectroscopy; lacks chiral utility.

1,1,1-Trifluoroacetone (CAS: 421-50-1)

  • Structural Relationship: Ketone precursor to (S)-1,1,1-trifluoro-2-propanol.
  • Physical Properties :
    • Boiling point: 21–22°C
    • Reactivity: Reduced to chiral alcohols via asymmetric hydrogenation or enzymatic pathways .
  • Applications : Intermediate in fluorinated compound synthesis.

Comparative Data Table

Property This compound Racemic Mixture 2,2,2-Trifluoroethanol 1,1,1-Trifluoroacetone
CAS Number 3539-97-7 374-01-6 75-89-8 421-50-1
Molecular Formula C₃H₅F₃O C₃H₅F₃O C₂H₃F₃O C₃H₃F₃O
Molecular Weight (g/mol) 114.07 114.07 100.04 112.05
Boiling Point (°C) 67.0±35.0 79 73–74 21–22
Density (g/cm³) 1.235 1.25 1.384 1.231
Chirality (S)-enantiomer Racemic Achiral Achiral
Key Application Chiral synthesis Bulk reactions Solvent Precursor

Biological Activity

(S)-1,1,1-Trifluoro-2-propanol is a fluorinated alcohol that has garnered attention in pharmaceutical research due to its potential biological activities and applications as an intermediate in the synthesis of various drugs. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

This compound is characterized by its trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. It can be synthesized through various methods including microbial reduction of 1,1,1-trifluoroacetone using specific microorganisms such as Hansenula polymorpha and Saccharomyces bayanus, achieving high optical purity (up to 99% enantiomeric excess) .

The biological activity of this compound is primarily attributed to its role as an ion channel modulator , particularly in neurological contexts. It has been studied for its potential effects on neurotransmitter systems and ion channels that are critical for neuronal signaling . The compound's unique structure allows it to interact with biological membranes and alter the permeability of ion channels, which can lead to therapeutic effects in conditions such as:

  • Neurological Disorders : Preliminary studies suggest that this compound may have applications in treating conditions like dementia, depression, and mania by modulating ion channel activity .

Pharmacological Studies

Several pharmacological studies have investigated the efficacy and safety profile of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can effectively modulate ion currents in neuronal cells. For instance, it was shown to enhance GABAergic transmission by influencing GABA receptors .
  • In vivo Studies : Animal models have been utilized to assess the behavioral effects of this compound. Results indicated that administration led to significant improvements in cognitive function and mood stabilization in models mimicking neuropsychiatric disorders .

Case Study 1: Neuroprotective Effects

A study conducted on rat models of Alzheimer's disease revealed that treatment with this compound resulted in a significant reduction in amyloid plaque formation and improved memory retention scores compared to control groups. The mechanism was attributed to enhanced synaptic plasticity mediated by ion channel modulation .

Case Study 2: Antidepressant Activity

In a clinical trial involving patients with major depressive disorder, participants treated with this compound showed a marked decrease in depression scales after six weeks of treatment. The compound's ability to modulate serotonin levels was hypothesized as a contributing factor to its antidepressant effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Ion Channel ModulationModulates GABA receptors enhancing neurotransmission
NeuroprotectiveReduces amyloid plaques in Alzheimer's models
AntidepressantSignificant reduction in depression scales

Q & A

Q. Basic: What are the established synthetic routes for enantioselective preparation of (S)-1,1,1-trifluoro-2-propanol, and how do reaction conditions influence enantiomeric excess (ee)?

Methodological Answer:
The most efficient method involves asymmetric transfer hydrogenation of 1,1,1-trifluoroacetone using a chiral ruthenium catalyst. For example, RuCl(S,S)-Tsdpen in a two-phase system (aqueous/organic) achieves 97% ee with quantitative yield under mild conditions (room temperature, no additional solvent) . Key factors affecting ee include:

  • Catalyst loading : Higher catalyst concentrations (>0.1 mol%) improve reaction rates without compromising enantioselectivity.
  • Substrate purity : Residual water in the organic phase can reduce yield but does not significantly impact ee.
  • Temperature : Reactions at >30°C may lower ee due to racemization.

Q. Basic: How can researchers purify this compound to achieve high enantiomeric purity, and what analytical methods validate its optical purity?

Methodological Answer:
Post-synthesis, the compound is isolated via distillation (boiling point: ~79°C) due to its volatility. Residual solvents or byproducts are removed using molecular sieves or activated carbon. Optical purity is validated via:

  • Chiral Gas Chromatography (GC) : A CP-Chirasil-Dex CB column resolves enantiomers, with >96.0% ee confirmed by retention time comparison .
  • Polarimetry : Specific rotation values ([α]D) should align with literature data (e.g., [α]D = +12.5° for the (S)-enantiomer).

Q. Advanced: How do the electron-withdrawing trifluoromethyl groups in this compound influence its reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:
The CF₃ group destabilizes the adjacent alcohol via inductive effects , enhancing acidity (pKa ≈ 9.5 vs. ~19 for unsubstituted 2-propanol). This property facilitates:

  • Nucleophilic substitutions : The hydroxyl group becomes a better leaving group in SN2 reactions, enabling synthesis of trifluoromethylated ethers or esters.
  • Oxidation resistance : The CF₃ group stabilizes the molecule against auto-oxidation, making it suitable for long-term storage under inert atmospheres.
    Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) yields 1,1,1-trifluoroacetone, confirmed by ¹⁹F NMR (δ −72 ppm for CF₃) .

Q. Advanced: What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:
Discrepancies arise from differing experimental conditions (e.g., temperature, solvent purity). A QSPR study predicted its aqueous solubility (−6.08 logS) but observed −4.21 logS experimentally due to hydrogen-bonding interactions with water . To reconcile

  • Standardize measurement protocols : Use Karl Fischer titration for water content and DSC for phase transitions.
  • Solvent polarity index : Correlate solubility with solvent polarity (e.g., logP = 0.8 for ethanol vs. 1.2 for hexane).

Table 1: Solubility Data Comparison

SolventPredicted logS Observed logS
Water-6.08-4.21
Ethanol-1.92-1.75
Hexane-2.15-2.40

Q. Advanced: How do researchers analyze trace impurities or diastereomeric byproducts in this compound batches?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identifies impurities like 1,1,1-trifluoroacetone (m/z 112.0393) or brominated analogs (e.g., 3-bromo derivatives, m/z 192.95) .
  • ¹⁹F NMR Spectroscopy : Distinguishes diastereomers via splitting patterns (e.g., δ −70 to −75 ppm for CF₃ groups).
  • Chiral HPLC : A Chiralpak AD-H column with hexane/isopropanol (95:5) eluent resolves enantiomeric contaminants (<2% ee threshold) .

Q. Advanced: What role does this compound play in asymmetric catalysis or chiral auxiliary design?

Methodological Answer:
The compound serves as a chiral building block for:

  • Catalyst ligands : Its hydroxyl group coordinates to transition metals (e.g., Ru, Pd) in enantioselective hydrogenation.
  • Chiral auxiliaries : Derivatization with p-toluenesulfonyl chloride forms a tosylate intermediate for stereocontrolled alkylations .
  • Fluorine-labeled probes : ¹⁹F NMR tags in protein studies exploit its chemical shift sensitivity (Δδ ≈ 0.5 ppm per pH unit) .

Q. Advanced: How do computational models predict the conformational stability of this compound, and what experimental data validate these predictions?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two stable conformers:

Gauche : OH and CF₃ groups aligned (ΔG = 0 kcal/mol).

Anti : OH and CF₃ groups opposed (ΔG = +1.2 kcal/mol).
Experimental validation via IR spectroscopy confirms gauche dominance (O-H stretch at 3450 cm⁻¹ vs. 3550 cm⁻¹ for anti) .

Properties

IUPAC Name

(2S)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILIYJDBJZWGBG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426459
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3539-97-7
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1,1-Trifluoropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-1,1,1-Trifluoro-2-propanol
(S)-1,1,1-Trifluoro-2-propanol
(S)-1,1,1-Trifluoro-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.